molecular formula C10H13NO3 B034942 N-Methyl-L-tyrosine CAS No. 19897-63-3

N-Methyl-L-tyrosine

Cat. No.: B034942
CAS No.: 19897-63-3
M. Wt: 195.21 g/mol
InChI Key: AXDLCFOOGCNDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl tyrosine typically involves the N-methylation of tyrosine. One common method is the alkylation of tyrosine using methyl iodide in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions and yields N-methyl tyrosine as the primary product.

Industrial Production Methods

Industrial production of N-methyl tyrosine may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, enzymatic methods using tyrosine methyltransferase can be employed for the selective methylation of tyrosine .

Chemical Reactions Analysis

Types of Reactions

N-methyl tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl tyrosine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike tyrosine, N-methyl tyrosine has enhanced lipophilicity and altered electrostatic properties, making it more suitable for certain applications in medicinal chemistry and protein engineering .

Biological Activity

N-Methyl-L-tyrosine (NMT) is a methylated derivative of the amino acid L-tyrosine, which plays a significant role in various biological processes. This article reviews the biological activity of NMT, focusing on its biochemical interactions, pharmacological effects, and potential therapeutic applications.

This compound can be synthesized through various methods, including enzymatic reactions and chemical methylation. The compound features a methyl group attached to the nitrogen atom of the amino group, which alters its biological properties compared to its parent compound, L-tyrosine.

Biological Activities

1. Enzymatic Inhibition:
this compound has been shown to act as a non-competitive inhibitor of L-amino acid oxidase (LAAO), an enzyme involved in the oxidative deamination of amino acids. In studies, it was found that NMT inhibits LAAO activity without affecting the binding affinity of the substrate, indicating its potential use in regulating metabolic pathways that involve this enzyme .

2. Antioxidant Properties:
Like other tyrosine derivatives, NMT exhibits antioxidant activities due to its phenolic structure. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and maintaining overall health .

3. Neuroprotective Effects:
Research suggests that NMT may have neuroprotective properties. It has been associated with the modulation of neurotransmitter levels and could potentially be beneficial in conditions like Parkinson's disease where dopaminergic signaling is compromised .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism/Effect Reference
Enzymatic InhibitionNon-competitive inhibition of LAAO
AntioxidantScavenging free radicals
NeuroprotectiveModulation of neurotransmitter levels
CytotoxicityEffects on cancer cell lines (IC50 values)

Cytotoxicity Studies

In vitro studies have demonstrated that NMT exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported IC50 values ranging from 9.4 to 13.8 µM against several cancer types, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its structural modifications compared to L-tyrosine. The methyl group enhances its ability to interact with biological targets through:

  • Hydrogen bonding : The presence of the methyl group may influence the compound's solubility and binding affinity.
  • Van der Waals interactions : These interactions are crucial for the stability of enzyme-substrate complexes.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870596
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19897-63-3
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Methyl-L-tyrosine
Reactant of Route 3
N-Methyl-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-Methyl-L-tyrosine
Reactant of Route 5
N-Methyl-L-tyrosine
Reactant of Route 6
N-Methyl-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.